molecular formula C11H13ClN2O3 B8417797 N-(5-Chloro-2-nitropheny)-2,2-dimethylpropanamide

N-(5-Chloro-2-nitropheny)-2,2-dimethylpropanamide

Cat. No. B8417797
M. Wt: 256.68 g/mol
InChI Key: UUAHXVBXFQIIIK-UHFFFAOYSA-N
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Patent
US07598393B2

Procedure details

A mixture of 2-nitro-5-chloroaniline (Tokyo Kasei Kogyo Co., Ltd., 3 g, 17.4 mmol), pivaloyl chloride (2.1 mL, 17.4 mmol) and N,N-diisopropylethylamine (3.1 mL, 17.4 mmol) in dichloromethane (80 mL) was stirred at room temperature for 20 h. 4-Dimethylaminopyridine (531 mg, 4.4 mmol) was added and the stirring was continued for 3 days. The mixture was poured into water (30 mL) and the mixture was extracted with dichloromethane (30 mL). After removal of solvent, the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:20 as eluent) to afford the title compound (1.54 g, 34%) as a pale yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
531 mg
Type
catalyst
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14].C(N(CC)C(C)C)(C)C.O>ClCCl.CN(C)C1C=CN=CC=1>[Cl:11][C:8]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[C:5]([NH:6][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14])[CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=C(C=C1)Cl
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
531 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (30 mL)
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:20 as eluent)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(C(C)(C)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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